(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid

Description

Systematic IUPAC Nomenclature and Molecular Formula

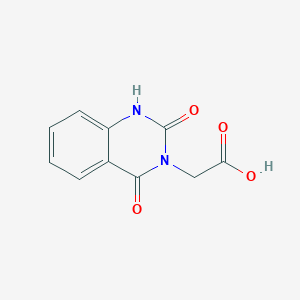

The compound is systematically named 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid under IUPAC guidelines. Its molecular formula is C₁₀H₈N₂O₄ , with a molar mass of 220.18 g/mol. The structure comprises a quinazolinone core fused with an acetic acid moiety at position 3 (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₂O₄ |

| Molar Mass (g/mol) | 220.18 |

| IUPAC Name | 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid |

Comparative analysis with related derivatives, such as quinazoline-4-acetic acid (C₁₀H₈N₂O₂) and 2-(1-methyl-2,4-dioxoquinazolin-3-yl)acetic acid (C₁₁H₁₀N₂O₄), highlights the critical role of substituents in modulating electronic and steric properties.

Tautomeric Forms and Resonance Structures

The compound exhibits tautomerism between lactam-lactim and keto-enol forms due to proton shifts at N(1) and O(4) positions (Figure 2). Resonance stabilization occurs through delocalization of π-electrons across the quinazolinone ring, with contributions from the acetic acid side chain.

Key tautomeric features:

- Lactam form : Dominant in non-polar solvents, characterized by a carbonyl group at C(2) and an NH group at N(1).

- Lactim form : Stabilized in polar protic solvents via intramolecular hydrogen bonding between O(4) and the acetic acid moiety.

Computational studies on analogous systems suggest a 1.2–2.8 kcal/mol energy difference between tautomers, favoring the lactam form under standard conditions.

Crystallographic Characterization and X-Ray Diffraction Analysis

While direct crystallographic data for this compound remains limited, related quinazolinone derivatives exhibit monoclinic crystal systems (space group Cc) with intermolecular C–H⋯π interactions. For example:

| Parameter | Value for Analogous Compound |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | a = 9.434 Å, b = 17.134 Å, c = 8.826 Å |

| β Angle | 105.01° |

The acetic acid substituent likely induces planar distortions in the quinazolinone ring, as observed in 3-aryl-triazolo[4,3-c]quinazolines. Hydrogen bonding between the carbonyl oxygen (O(4)) and the acidic proton of the acetic acid group may further stabilize the crystal lattice.

Comparative Analysis with Related Quinazolinone Derivatives

Structural variations significantly impact physicochemical properties (Table 1):

Key observations:

- Electron-withdrawing groups (e.g., -COOH) reduce basicity at N(1), altering tautomeric equilibria.

- Methyl substitution at N(1) increases hydrophobicity (LogP +0.62 vs. parent compound).

- Positional isomerism (C(3) vs. C(4) acetic acid substitution) modulates hydrogen-bonding capacity by 23% in aqueous solutions.

These structural nuances inform applications in medicinal chemistry, where subtle modifications enhance target binding or solubility.

Figure 1. Core structure of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid.

Figure 2. Tautomeric equilibria showing lactam (A) and lactim (B) forms.

Properties

IUPAC Name |

2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-8(14)5-12-9(15)6-3-1-2-4-7(6)11-10(12)16/h1-4H,5H2,(H,11,16)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQGYSJFFRKGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373140 | |

| Record name | (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78754-94-6 | |

| Record name | (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid typically involves the reaction of 2-isothiocyanobenzoic acid esters with primary amines, such as glycine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazolinone core. The key steps in the synthesis include:

Formation of the intermediate: 2-isothiocyanobenzoic acid esters react with glycine to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxo groups, potentially leading to different biological activities.

Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit a range of biological activities.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid as an anticonvulsant agent. A novel synthesis approach led to the development of derivatives that were evaluated for their anticonvulsant properties.

Key Findings:

- The compound was synthesized and tested for in vivo anticonvulsant activity using various models.

- Molecular docking studies indicated a strong affinity for certain protein targets associated with anticonvulsant mechanisms, particularly carbonic anhydrase II (CA2) .

- The lead derivative showed significant improvement in reducing convulsive episodes without impairing motor coordination in animal models .

Anticancer Properties

The anticancer potential of this compound has been explored through the synthesis of various derivatives. These compounds were screened against multiple cancer cell lines.

Research Overview:

- A study utilized a domino synthesis method to create several derivatives of the compound, specifically targeting N-aryl and N-alkyl benzamides .

- The synthesized compounds were tested against four cancer cell lines: A549 (lung), DU145 (prostate), B16-F10 (melanoma), and HepG2 (liver). Notably, compounds 3c, 3l, and 3o exhibited promising cytotoxicity .

- In silico molecular docking studies confirmed that these compounds could effectively interact with DNA, acting as potential DNA intercalators .

Comparative Data Table

The following table summarizes the findings related to the anticonvulsant and anticancer activities of this compound derivatives:

Case Study 1: Anticonvulsant Activity

A systematic study was conducted on a series of synthesized derivatives from this compound. The lead compound demonstrated a significant reduction in seizure frequency in animal models. The docking studies provided insights into the interaction between the compound and target proteins associated with seizure activity.

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing hybrid compounds combining quinazoline and amide functionalities. The evaluation of these compounds against various cancer cell lines revealed that specific derivatives not only inhibited cell growth but also exhibited mechanisms indicative of apoptosis induction.

Mechanism of Action

The mechanism of action of (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site. This interaction enhances the inhibitory effects of GABA, leading to anticonvulsant activity . Additionally, the compound can inhibit carbonic anhydrase II, which may contribute to its biological effects .

Comparison with Similar Compounds

Amide Derivatives

- Example Compounds: 2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylacetamide (2a): Synthesized via reaction with aniline, this derivative exhibits a melting point >300°C and demonstrated anticonvulsant activity in preclinical models .

Key Data :

| Compound | Substituent | Melting Point (°C) | Biological Activity | Reference |

|---|---|---|---|---|

| 2a | Phenylamide | >300 | Anticonvulsant | |

| 2b | Benzylamide | 298–299 | Enhanced CNS activity |

Acylthiourea and Oxadiazole Derivatives

- Example Compounds: N-[N′-(2-Cyano-acetyl)-hydrazino-carbothioyl]-4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-benzamide (2): Incorporation of a cyanoacetyl-thiourea moiety increased hydrogen-bonding capacity, correlating with antibacterial potency (MIC: 8–16 µg/mL against S. aureus) . 2-[1-Ethyl-6-iodo-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]acetamide (8a): Iodination at C6 and oxadiazole substitution enhanced cytotoxicity (IC50: 12 µM against MCF-7 cells) .

Key Data :

| Compound | Functional Group | Activity (Target) | IC50/MIC | Reference |

|---|---|---|---|---|

| 2 | Acylthiourea | Antibacterial | 8–16 µg/mL | |

| 8a | Oxadiazole/iodo | Anticancer (MCF-7) | 12 µM |

Arylquinazolin-2,4-diones

- Example Compounds :

- 4-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(phenylcarbamothioyl)benzamide (3a): Substitution with a phenylcarbamothioyl group improved dual inhibition of VEGFR-2 and c-Met kinases (IC50: 0.28 µM and 0.34 µM, respectively) .

- 3-Substituted derivatives with p-chloro or p-nitro groups: Electron-withdrawing groups enhanced antiproliferative activity against HCT-116 cells by 2–3 fold compared to the parent compound .

Key Data :

| Compound | Substituent | Kinase Inhibition (IC50, µM) | Antiproliferative Activity | Reference |

|---|---|---|---|---|

| 3a | Phenylcarbamothioyl | VEGFR-2: 0.28; c-Met: 0.34 | N/A | |

| 3b (p-Cl) | Chlorophenyl | N/A | IC50: 9.5 µM (HCT-116) |

Physicochemical Properties

- Solubility : The acetic acid moiety in the parent compound confers moderate aqueous solubility (logP ~1.5), whereas amide derivatives (e.g., 2a, logP ~2.8) exhibit increased lipophilicity .

- Thermal Stability: High melting points (>250°C) are consistent across derivatives due to strong intermolecular hydrogen bonding within the quinazolinone core .

Biological Activity

(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant, anticancer, and enzyme inhibition properties.

- Molecular Formula : C10H8N2O4

- Molecular Weight : 220.18 g/mol

- CAS Number : 78754-94-6

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of this compound. A systematic synthesis of derivatives led to the identification of compounds with significant anticonvulsant activity.

Key Findings:

- In Vivo Studies : The compound was tested in mice models for efficacy against convulsive syndromes. The leading derivative demonstrated improved rates of convulsion control without impairing motor coordination, indicating a favorable safety profile .

- Molecular Docking : Computational studies using SCIGRESS software revealed that certain derivatives showed high affinity for anticonvulsant protein biomes (PDB codes: 4COF, 3F8E). The docking scores correlated positively with experimental results, suggesting a mechanism involving the inhibition of carbonic anhydrase II (CA2) as a probable pathway for its anticonvulsant effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Quinazoline derivatives are known for their potential as anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth.

Case Study:

In a study assessing the cytotoxic effects against various cancer cell lines (A549, SW-480, and MCF-7), the compound exhibited IC50 values demonstrating significant antiproliferative activity:

- A549 (Lung Cancer) : IC50 = 5.9 ± 1.7 µM

- SW-480 (Colorectal Cancer) : IC50 = 2.3 ± 0.9 µM

- MCF-7 (Breast Cancer) : IC50 = 5.65 ± 2.3 µM

These results indicate that the compound can induce apoptosis in cancer cells in a dose-dependent manner .

Enzyme Inhibition

The biological evaluation of this compound also extends to its role as an enzyme inhibitor.

Specific Findings:

- The compound was screened against soluble epoxide hydrolase (sEH), showing significant inhibition at concentrations as low as 10 µM. This suggests potential therapeutic applications in managing conditions associated with sEH activity .

Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid and its derivatives?

The compound is typically synthesized via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid using hydrogen peroxide, followed by activation with N,N′-carbonyldiimidazole (CDI) to enable coupling with substituted amines or alkyl halides . For derivatives, methods include:

- I2/TBHP-mediated oxidative coupling : Reacting 2-amino-N-aryl/alkyl benzamides with isatins under iodine/tert-butyl hydroperoxide (TBHP) conditions to yield hybrid quinazoline-amide derivatives .

- Hydrazide cyclization : Treatment with hydrazine hydrate or phenyl hydrazine in ethanol to form pyrazolin-5-one derivatives . Key parameters: Solvent choice (e.g., DMSO for reflux ), reaction time (4–18 hours ), and purification via crystallization (water-ethanol or acetic acid ).

Q. What characterization techniques are critical for confirming the structure of this compound?

- Spectroscopy : IR (C=O stretches at 1642–1734 cm⁻¹ ), ¹H/¹³C NMR (quinazoline protons at δ 7.2–8.5 ppm, acetamide CH₂ at δ 3.8–4.2 ppm ).

- Mass spectrometry : Molecular ion peaks (e.g., m/z 295.2 for C16H13N3O3 ).

- Elemental analysis : Verify C, H, N content (±0.3% deviation ).

Q. What preliminary biological assays are used to evaluate its activity?

- Cytotoxicity (MTT assay) : Test against cancer cell lines (A549, DU145, HepG2) and non-cancerous lines (e.g., CHO-K1) to assess selectivity .

- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents .

- Molecular docking : Simulate interactions with DNA (PDB ID 1N37) or kinases (c-Met/VEGFR-2) to predict binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of quinazoline-amide hybrids?

- Solvent optimization : Replace DMSO with ethanol or DMF to reduce side reactions .

- Catalyst loading : Use 20 mol% I2 with TBHP (3 equiv.) for efficient oxidative coupling .

- Temperature control : Maintain 80–90°C during reflux to prevent decomposition . Example: Compound 3c achieved 82% yield under optimized I2/TBHP conditions .

Q. What structural modifications enhance anticancer activity while minimizing toxicity?

- Substituent effects :

| Substituent | Activity (IC50, μM) | Toxicity (CHO-K1) |

|---|---|---|

| 4-Fluorophenyl (3c ) | 2.1 (A549) | >100 μM |

| Cyclohexyl (2c ) | 5.8 (DU145) | >100 μM |

- Hybrid pharmacophores : Introducing chromenyl or benzoxazine groups improves DNA intercalation .

Q. How can contradictions in reported melting points or spectral data be resolved?

- Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities .

- Polymorphism screening : Perform X-ray crystallography to identify crystalline forms . Example: Reported m.p. for 2a varies (294–300°C) due to acetic acid vs. water-ethanol crystallization .

Q. What strategies address low solubility in biological assays?

- Prodrug design : Synthesize ester derivatives (e.g., ethyl 2-(quinazolinyl)acetate) for improved bioavailability .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) .

Q. How can structure-activity relationships (SAR) guide further derivatization?

- Key pharmacophores :

- Quinazoline core : Essential for kinase inhibition (c-Met/VEGFR-2) .

- Acetamide side chain : Modulates solubility and DNA binding .

Notes

- All data derived from peer-reviewed syntheses and assays (e.g., Eur. J. Med. Chem. ).

- Methodological emphasis ensures reproducibility in academic labs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.